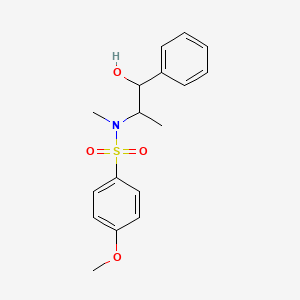

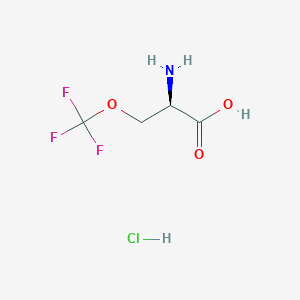

![molecular formula C21H20FNO3 B2927115 3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010889-11-8](/img/structure/B2927115.png)

3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

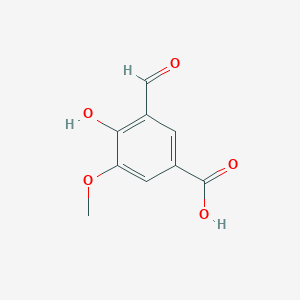

The compound “3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule. It contains a fluorophenyl group, a methylpropyl group, and a chromeno[8,7-e][1,3]oxazin-4-one group. The presence of these groups suggests that this compound may have interesting chemical properties and could be a subject of research in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The fluorophenyl and methylpropyl groups are likely attached to the chromeno[8,7-e][1,3]oxazin-4-one group at the 3rd and 9th positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

The compound 3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has been the focus of research due to its unique chemical structure and potential applications in various fields of scientific research. A study by Bondarenko et al. (2010) explored the behavior of 7-hydroxy-4′-fluoroisoflavones under the conditions of the Mannich reaction with primary amines, leading to the synthesis of new 9-alkyl-substituted derivatives of this compound. This research developed a method for synthesizing 8-aminomethyl derivatives of isoflavones, highlighting the compound's versatility in chemical synthesis processes (Bondarenko, Frasinyuk, & Khilya, 2010).

Biological Activities and Applications

In the realm of biological applications, the compound's derivatives have been investigated for their anti-proliferative activities and potential in cancer therapy. A study by Parveen et al. (2017) synthesized substituted derivatives and evaluated them against human breast cancer cell lines, demonstrating significant anti-proliferative activities. This research also involved molecular docking to understand the interactions with biological targets, indicating the compound's relevance in designing cancer therapies (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Advanced Material Applications

Beyond biomedical applications, research has also focused on the compound's role in advanced materials science. For instance, Mani et al. (2018) developed a highly sensitive probe based on a derivative of this compound for the detection of Cr3+ ions in living cells. The study demonstrated the probe's effectiveness in real-time monitoring of chromium levels, showcasing the compound's utility in environmental monitoring and bioimaging applications (Mani, Rajamanikandan, Ravikumar, Vijaya Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).

Chemical Synthesis Innovation

Moreover, research on the compound has contributed to innovations in chemical synthesis methods. Mondal, Rana, and Mukhopadhyay (2014) reported an expeditious, one-pot synthesis of chromeno[4,3-e][1,3]oxazine derivatives, utilizing 3-hydroxy coumarin and demonstrating the compound's role in facilitating the development of new synthetic methodologies. This work emphasizes the compound's importance in organic chemistry, offering efficient routes for synthesizing complex heterocycles (Mondal, Rana, & Mukhopadhyay, 2014).

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3/c1-13(2)9-23-10-17-19(26-12-23)8-7-16-20(24)18(11-25-21(16)17)14-3-5-15(22)6-4-14/h3-8,11,13H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCATXWJLSFSON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

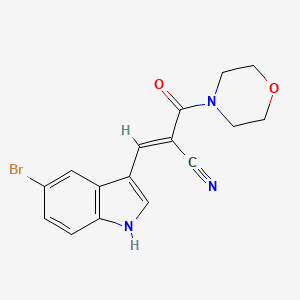

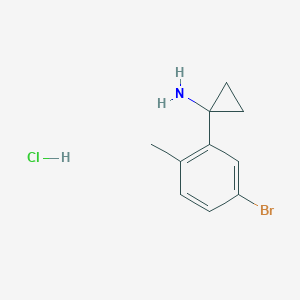

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2927035.png)

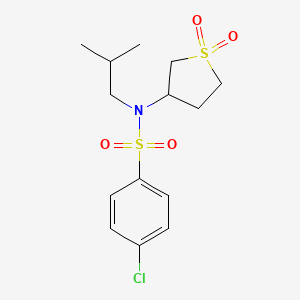

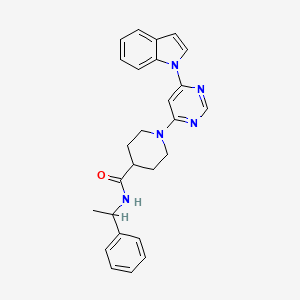

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2927038.png)

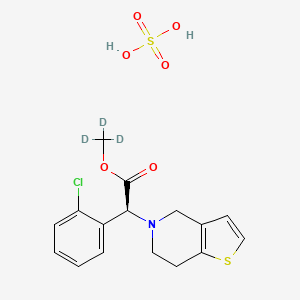

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2927055.png)